molecular formula C12H17NO2 B6209832 5-cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 2059965-89-6

5-cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B6209832
CAS No.: 2059965-89-6
M. Wt: 207.3
InChI Key:
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Description

5-cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a cyclopentyl group and two methyl groups attached to the pyrrole ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from cyclopentanone, the cyclopentyl group can be introduced via a Grignard reaction, followed by cyclization with an appropriate amine and subsequent oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.

Scientific Research Applications

5-cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrole ring may interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrole-3-carboxylic acid: Lacks the cyclopentyl and methyl groups, resulting in different chemical properties and reactivity.

    2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with methyl groups at different positions, affecting its reactivity and applications.

    Cyclopentylpyrrole: Contains the cyclopentyl group but lacks the carboxylic acid functional group, leading to different chemical behavior.

Uniqueness

5-cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopentyl and methyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2059965-89-6

Molecular Formula

C12H17NO2

Molecular Weight

207.3

Purity

95

Origin of Product

United States

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